Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)borate
CAS No.: 1262538-12-4
Cat. No.: VC8371867
Molecular Formula: C6H5BF4KN
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262538-12-4 |
|---|---|
| Molecular Formula | C6H5BF4KN |
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | potassium;trifluoro-(6-fluoro-5-methylpyridin-3-yl)boranuide |
| Standard InChI | InChI=1S/C6H5BF4N.K/c1-4-2-5(7(9,10)11)3-12-6(4)8;/h2-3H,1H3;/q-1;+1 |
| Standard InChI Key | WBUWBUXWLIXXLD-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=C(N=C1)F)C)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with a trifluoroborate group and at the 5- and 6-positions with methyl and fluorine groups, respectively. This arrangement is critical for its electronic properties, as the electron-withdrawing fluorine atoms and electron-donating methyl group modulate the boron center’s Lewis acidity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1262538-12-4 | |
| Molecular Formula | C₆H₅BF₄KN | |
| Molecular Weight | 217.02 g/mol | |
| IUPAC Name | Potassium trifluoro(6-fluoro-5-methylpyridin-3-yl)boranuide | |
| SMILES | B-(F)(F)F.[K+] | |
| InChI Key | WBUWBUXWLIXXLD-UHFFFAOYSA-N | |
| PubChem CID | 121229083 |
The canonical SMILES string confirms the connectivity, while the InChIKey provides a standardized identifier for database searches.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves two stages:
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Formation of the Pyridine-Boron Intermediate: (6-Fluoro-5-methylpyridin-3-yl)boronic acid (CAS: 904326-92-7) reacts with boron trifluoride (BF₃) in an anhydrous medium. This step leverages the boronic acid’s propensity to form stable adducts with Lewis acids .
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Potassium Salt Formation: The intermediate is treated with potassium hydroxide or fluoride to yield the final product.
Reaction Scheme:
Optimization Challenges
The reaction’s exothermic nature necessitates strict temperature control (<0°C) to prevent decomposition. Purification via recrystallization from ethanol/water mixtures achieves ≥97% purity, as reported by commercial suppliers . Scalability remains limited due to the hygroscopicity of intermediates and the need for inert atmospheres.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a bench-stable alternative to boronic acids, this compound participates in palladium-catalyzed cross-couplings to form biaryl structures. For example, it has been employed in synthesizing isoqinolinone derivatives, a class of compounds with antimicrobial and anticancer activity .
Case Study: Synthesis of 2-Ethyl-4-(6-fluoro-5-methylpyridin-3-yl)-6,7-dimethoxyisoquinolin-1(2H)-one
A microwave-assisted reaction with 4-bromo-2-ethyl-6,7-dimethoxyisoquinolin-1(2H)-one achieved a 45% yield using sodium carbonate and Pd(PPh₃)₂Cl₂ in DME/ethanol/water . The potassium trifluoroborate’s stability under aqueous conditions likely contributed to the reaction’s success.
Advantages Over Boronic Acids
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Enhanced Stability: Resists protodeboronation under basic or acidic conditions.
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Reduced Toxicity: Lower volatility compared to boronic acids simplifies handling.
| Supplier | Purity | Price (1g) | Availability |
|---|---|---|---|
| CymitQuimica | 97% | €189.00 | In Stock (Apr 2025) |
| Discontinued | ≥95% | N/A | Discontinued |
Prices vary significantly with scale (e.g., €137.00 for 100 mg) . The discontinued product highlights supply chain vulnerabilities for niche boron reagents.
Future Research Directions
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Toxicological Profiling: Systematic studies to establish OSHA exposure limits.
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Process Chemistry: Developing continuous-flow synthesis to improve yield and safety.
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Pharmaceutical Applications: Exploring its use in kinase inhibitor syntheses, given the pyridine moiety’s prevalence in drug candidates.
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